molecular formula C10H13N3 B15220985 1-(1H-indazol-4-yl)propan-2-amine

1-(1H-indazol-4-yl)propan-2-amine

Cat. No.: B15220985
M. Wt: 175.23 g/mol
InChI Key: CELMIQIKEGPXAN-UHFFFAOYSA-N
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Description

1-(1H-indazol-4-yl)propan-2-amine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core, followed by alkylation with a suitable propan-2-amine precursor .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as those involving copper or palladium, are frequently employed. These methods allow for efficient synthesis under milder conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazoles, hydroxylated derivatives, and reduced amine forms, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1H-indazol-4-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(1H-indazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1H-indazol-4-yl)propan-2-amine

InChI

InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)

InChI Key

CELMIQIKEGPXAN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=NNC2=CC=C1)N

Origin of Product

United States

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